molecular formula C21H23BrN2O2 B11536010 (2E)-2-(acetylamino)-N-{1-[4-(2-bromoethyl)phenyl]ethyl}-3-phenylprop-2-enamide

(2E)-2-(acetylamino)-N-{1-[4-(2-bromoethyl)phenyl]ethyl}-3-phenylprop-2-enamide

Cat. No.: B11536010
M. Wt: 415.3 g/mol
InChI Key: FSTMPDOOXPQAME-XSFVSMFZSA-N
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Description

(2E)-N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a bromoethyl group, an acetamido group, and a phenylpropenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of an ethylbenzene derivative, followed by acylation and subsequent amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the reaction parameters, reducing waste, and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromoethyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and phenyl groups. It may also serve as a precursor for developing bioactive molecules.

Medicine

In medicinal chemistry, (2E)-N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2E)-N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, while the acetamido and phenyl groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: Similar in having a bromomethyl group but differs in overall structure and reactivity.

    Chloroform: Contains a halogen but differs significantly in structure and applications.

    Epibatidine: A naturally occurring compound with a bromine atom, used in pain research.

Uniqueness

(2E)-N-{1-[4-(2-BROMOETHYL)PHENYL]ETHYL}-2-ACETAMIDO-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of functional groups, which allows for diverse chemical reactions and potential applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various research and industrial contexts.

Properties

Molecular Formula

C21H23BrN2O2

Molecular Weight

415.3 g/mol

IUPAC Name

(E)-2-acetamido-N-[1-[4-(2-bromoethyl)phenyl]ethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C21H23BrN2O2/c1-15(19-10-8-17(9-11-19)12-13-22)23-21(26)20(24-16(2)25)14-18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,23,26)(H,24,25)/b20-14+

InChI Key

FSTMPDOOXPQAME-XSFVSMFZSA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)CCBr)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)CCBr)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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